5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol
Overview
Description
5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and utility in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been identified as strategic compounds for optical applications .
Mode of Action
It’s known that the photophysical properties of similar compounds can be tuned by electron-donating groups (edgs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Biochemical Pathways
Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been used in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Pharmacokinetics
Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Action Environment
Similar compounds in the pyrazolo[1,5-a]pyrimidines family exhibit excellent thermal stability .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The interaction with CDKs involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting cell cycle progression. Additionally, this compound interacts with other biomolecules such as proteins involved in DNA repair and replication, further highlighting its importance in cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By inhibiting CDKs, this compound induces cell cycle arrest, leading to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDKs, leading to enzyme inhibition and disruption of the cell cycle . This binding interaction is facilitated by the unique structural features of the compound, which allow it to fit precisely into the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under experimental conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound maintains its biochemical activity over extended periods, making it a valuable tool for research and potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound is metabolized by liver enzymes, leading to the formation of active metabolites that contribute to its biological activity . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it exerts its biochemical effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression and cell cycle progression . Additionally, this compound can be found in the cytoplasm, where it influences cellular signaling pathways and metabolic processes . The localization of the compound is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol include other pyrazolo[1,5-a]pyrimidines and related heterocyclic compounds. Examples include:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This unique structure can lead to distinct properties and applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-fluoro-2-pyrazolo[1,5-a]pyrazin-3-yl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN5O/c11-7-4-13-9(15-10(7)17)6-3-14-16-2-1-12-5-8(6)16/h1-5H,(H,13,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFYDHDOIJTARJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C3=NC=C(C(=O)N3)F)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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